molecular formula C4H7N2NaO3 B092494 Sodium L-asparaginate CAS No. 16079-51-9

Sodium L-asparaginate

Cat. No. B092494
CAS RN: 16079-51-9
M. Wt: 154.1 g/mol
InChI Key: HKCPSLRXMHNTBX-DKWTVANSSA-M
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Description

Sodium L-asparaginate, also known as Sodium Aminosuccinate, is a compound with the molecular formula C4H7N2NaO3 . It is a sodium salt of L-asparagine . L-asparaginase, an enzyme that hydrolyzes L-asparagine into L-aspartic acid and ammonia, has been used in clinical practice as an anticancer agent .


Synthesis Analysis

The synthesis of L-asparagine is catalyzed by a novel asparagine synthase coupled with an ATP regeneration system . Batch catalytic experiments showed that sodium hexametaphosphate (>60 mmol L−1) and L-Asp (>100 mmol L−1) could inhibit the synthesis of L-Asn .


Molecular Structure Analysis

The molecular weight of this compound is 154.10 g/mol . The IUPAC name is sodium; (2S)-2,4-diamino-4-oxobutanoate . The InChI is InChI=1S/C4H8N2O3.Na/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H2,6,7)(H,8,9);/q;+1/p-1/t2-;/m0./s1 .


Chemical Reactions Analysis

L-asparaginase, a hydrolase, converts L-asparagine to L-aspartic acid . This reaction is critical in the treatment of acute lymphoblastic leukemia (ALL), acute myeloblastic leukemia (AML), and other lymphoid malignancies .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 154.10 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 4, and a rotatable bond count of 3 . Its exact mass and monoisotopic mass are 154.03543637 g/mol .

Scientific Research Applications

Mechanism of Action

The mechanism of action of L-asparaginase involves the depletion of L-asparagine from plasma, which results in the inhibition of RNA and DNA synthesis, leading to apoptosis of blastic cells . The enzyme utilizes a side chain of threonine as the primary nucleophile .

Future Directions

There is ongoing research into improving the clinical properties of L-asparaginase, including efforts to design optimized and novel L-asparaginase formulations to overcome limitations associated with its use . Additionally, the discovery of new types of asparaginase and progress in protein engineering may provide new options for its use .

properties

IUPAC Name

sodium;(2S)-2,4-diamino-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O3.Na/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H2,6,7)(H,8,9);/q;+1/p-1/t2-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKCPSLRXMHNTBX-DKWTVANSSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)[O-])N)C(=O)N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)[O-])N)C(=O)N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N2NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16079-51-9
Record name Sodium L-asparaginate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016079519
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium L-asparaginate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.556
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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